molecular formula C3H4ClFO B1442489 3-Fluoropropanoyl chloride CAS No. 503-62-8

3-Fluoropropanoyl chloride

Cat. No. B1442489
CAS RN: 503-62-8
M. Wt: 110.51 g/mol
InChI Key: JKTJPZITKZLMID-UHFFFAOYSA-N
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Description

3-Fluoropropanoyl chloride is a chemical compound with the CAS Number: 503-62-8. It has a molecular weight of 110.52 . The IUPAC name for this compound is 3-fluoropropanoyl chloride .


Synthesis Analysis

The interaction between triethyl phosphite and 3-fluoropropanoyl chloride at room temperature results in diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate and diethyl 1-(diethoxyphosphoryl)-3-fluoropropyl phosphate, which result from concurrent 1:2 and 2:1 reactions, respectively .


Molecular Structure Analysis

The InChI code for 3-Fluoropropanoyl chloride is 1S/C3H4ClFO/c4-3(6)1-2-5/h1-2H2 . This code provides a specific string of characters that describes the molecular structure of the compound.


Chemical Reactions Analysis

The major products of the interaction between triethyl phosphite and 3-fluoropropanoyl chloride at room temperature are diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate and diethyl 1-(diethoxyphosphoryl)-3-fluoropropyl phosphate .


Physical And Chemical Properties Analysis

3-Fluoropropanoyl chloride is a compound with a molecular weight of 110.52 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

1. Insecticidal Activity

3-Fluoropropanoyl chloride is used in the synthesis of certain fluorinated organophosphorus compounds. These compounds, such as diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate, have shown significant insecticidal activity against insects like Musca domestica L. and Phaedon cochledriae Fab. This suggests potential applications in pest control and agricultural protection (Wu & Hudson, 2010).

2. Optical Applications in Fluoro-Chloride Glasses

Research has been conducted on fluoro-chloride glasses, where modifications by Cl- ions, including those from 3-fluoropropanoyl chloride, have been shown to influence optical properties significantly. This is particularly relevant for mid-infrared optical applications, such as in laser materials, due to the enhanced fluorescence intensity and prolonged lifetime of certain ions in these glasses (Qi et al., 2018).

3. Radiolabelling in Medical Imaging

3-Fluoropropanoyl chloride serves as a prosthetic agent in the radiolabelling of amines. This is significant in the field of medical imaging, particularly for positron emission tomography (PET). The compound's utility in creating 18F-labelled sulfonamides demonstrates its potential in developing new diagnostic agents (Löser et al., 2013).

4. Nanocomposite and Polymer Research

The inclusion of fluorine-containing compounds like 3-fluoropropanoyl chloride in polymers has been explored. For instance, the synthesis of novel polyurethanes using fluoro chain extenders shows changes in thermal, physical, and water vapor permeation properties, indicating applications in materials science and engineering (Su et al., 2018).

5. Synthesis of Organic Compounds

3-Fluoropropanoyl chloride is used in the synthesis of various organic compounds, such as 3-fluoro pyrazolo[1,5-a]pyrimidine analogues, showing its versatility and potential in organic chemistry and pharmaceutical research (Abed et al., 2013).

properties

IUPAC Name

3-fluoropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClFO/c4-3(6)1-2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTJPZITKZLMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20707988
Record name 3-Fluoropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropropanoyl chloride

CAS RN

503-62-8
Record name 3-Fluoropropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoropropanoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HR Hudson, M Pianka, W Jun - Chemical Communications, 1996 - pubs.rsc.org
… equimolar quantities of triethyl phosphite and 3-fluoropropanoyl chloride (no solvent) under … obtained from triethyl phosphite and 3-fluoropropanoyl chloride by 31P NMR spectroscopy …
Number of citations: 2 pubs.rsc.org
J Wu, HR Hudson - Chinese Journal of Chemistry, 2002 - Wiley Online Library
… , spectruscopy and insecticidal activity of novel fluorinated organophosphorus compounds obtained from the interaction between triethyl phosphite and 3-fluoropropanoyl chloride …
Number of citations: 7 onlinelibrary.wiley.com
CJ Sleigh, A Messerle, RC Deka, R Vetrivel - pubs.rsc.org
… 2445 Interaction of triethyl phosphite with 3-fluoropropanoyl chloride: the concurrent formation of 1 : 2 and 2 : 1 reaction products …
Number of citations: 0 pubs.rsc.org
C De Castro - 2021 - fedoa.unina.it
… Reaction mechanism of the amidation of the DODN-lipid A using the DCC and 3-fluoropropanoyl chloride in pyridine, argon and DMF. ...................................... 179 …
Number of citations: 0 www.fedoa.unina.it
BJ Walker - Organophosphorus Chemistry, 1999 - books.google.com
… The major products of the reaction of triethyl phosphite with 3fluoropropanoyl chloride are the< x-(3-fluoropropanoyloxy) vinylphosphonate 126 and the phosphonate-phosphate 127. …
Number of citations: 1 books.google.com
D Ether, R Barrier, G Difluoride, IR Intensity, A Halide…
Number of citations: 0

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